N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE
Overview
Description
N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound that features multiple functional groups, including iodophenyl, nitrobenzamido, and dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include iodophenyl derivatives and nitrobenzamido compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The iodophenyl groups can participate in substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane may be used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of iodophenyl-substituted compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a diagnostic agent.
Industry: Possible applications in materials science or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N3-BIS(4-IODOPHENYL)-5-(4-NITROBENZAMIDO)BENZENE-1,3-DICARBOXAMIDE include other iodophenyl and nitrobenzamido derivatives. These compounds may share similar chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-N,3-N-bis(4-iodophenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18I2N4O5/c28-19-3-7-21(8-4-19)30-26(35)17-13-18(27(36)31-22-9-5-20(29)6-10-22)15-23(14-17)32-25(34)16-1-11-24(12-2-16)33(37)38/h1-15H,(H,30,35)(H,31,36)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXIUTSKIDVVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)I)C(=O)NC4=CC=C(C=C4)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18I2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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